molecular formula C20H16N2O2 B2475921 Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate CAS No. 339029-83-3

Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate

Cat. No.: B2475921
CAS No.: 339029-83-3
M. Wt: 316.36
InChI Key: WGFCOSMQTIBJGF-KPKJPENVSA-N
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Description

Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate: is an organic compound with the molecular formula C20H18N2O2. It is characterized by the presence of cyano groups and phenyl rings, which contribute to its unique chemical properties. This compound is often used in research and industrial applications due to its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of benzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-phenylacrylonitrile.

    Cyclization: The intermediate undergoes cyclization with methyl acrylate under basic conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

    Substitution: The phenyl rings and cyano groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate exerts its effects involves interactions with various molecular targets. The cyano groups and phenyl rings can interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-cyano-5-phenyl-2-pentenoate
  • Methyl 5-(2-cyanophenyl)-5-phenyl-2-pentenoate
  • Methyl 5-cyano-5-(4-cyanophenyl)-5-phenyl-2-pentenoate

Uniqueness

Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate is unique due to the presence of both cyano groups and phenyl rings, which provide a distinct reactivity profile

Properties

IUPAC Name

methyl (E)-5-cyano-5-(2-cyanophenyl)-5-phenylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-24-19(23)12-7-13-20(15-22,17-9-3-2-4-10-17)18-11-6-5-8-16(18)14-21/h2-12H,13H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFCOSMQTIBJGF-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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